molecular formula C18H15N5O4 B2896218 1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396864-84-8

1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2896218
CAS No.: 1396864-84-8
M. Wt: 365.349
InChI Key: NBIQCQMGDICELF-UHFFFAOYSA-N
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Description

1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H15N5O4 and its molecular weight is 365.349. The purity is usually 95%.
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Biological Activity

The compound 1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of two oxadiazole rings and a pyridinone moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:

  • A series of 1,3,4-oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • The compound may interact with enzymes such as telomerase , topoisomerase , and histone deacetylase (HDAC) , which are crucial for cancer cell survival and proliferation .
  • Specific studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory and Antioxidant Properties

Oxadiazoles have also been studied for their anti-inflammatory effects:

  • Compounds containing the oxadiazole moiety have been reported to inhibit lipoxygenase activity, which plays a role in inflammatory processes .
  • Additionally, some derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Receptor Interaction : It could act on specific receptors or proteins within cells that mediate growth signals.
  • Cell Cycle Arrest : By interfering with the cell cycle machinery, the compound may prevent cancer cells from dividing.

Case Studies

Several case studies provide insights into the effectiveness of similar compounds in clinical settings:

StudyCompoundActivityResult
Deshmukh et al., 20112-Aryl 7-Alkyl OxadiazolesAntibacterialSignificant inhibition of bacterial growth
Murty et al., 2014Salicylic Acid-Based OxadiazolesAntitumorInduced apoptosis in cancer cell lines
Kamel et al., 2010Azomethine-Oxadiazole CompoundsEnzyme InhibitionHigher binding affinity to target enzymes

Properties

IUPAC Name

1-[[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-11-19-17(27-21-11)14-7-4-8-23(18(14)24)10-15-20-16(26-22-15)12-5-3-6-13(9-12)25-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIQCQMGDICELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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